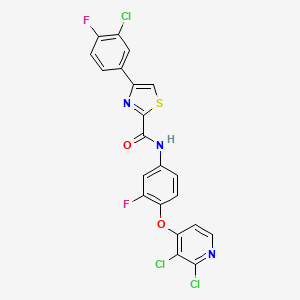
c-Met-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met-IN-22 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .
Méthodes De Préparation
The synthesis of c-Met-IN-22 involves several steps, starting with the preparation of key intermediates. . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
c-Met-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
c-Met-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and apoptosis.
Mécanisme D'action
c-Met-IN-22 exerts its effects by binding to the c-Met receptor’s kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This inhibition prevents the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. The molecular targets of this compound include the c-Met receptor itself and various downstream effectors, such as phosphatidylinositol-3-kinase (PI3K), Akt, and mitogen-activated protein kinase (MAPK) pathways .
Comparaison Avec Des Composés Similaires
c-Met-IN-22 is unique among c-Met inhibitors due to its high potency and selectivity. Similar compounds include:
Crizotinib: An ATP-competitive inhibitor that targets both c-Met and anaplastic lymphoma kinase (ALK).
Cabozantinib: Another ATP-competitive inhibitor that targets c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), and other kinases.
Savolitinib: A selective c-Met inhibitor with a different chemical scaffold compared to this compound
These compounds share the common goal of inhibiting c-Met signaling but differ in their selectivity profiles, chemical structures, and clinical applications .
Propriétés
Formule moléculaire |
C21H10Cl3F2N3O2S |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)-N-[4-(2,3-dichloropyridin-4-yl)oxy-3-fluorophenyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C21H10Cl3F2N3O2S/c22-12-7-10(1-3-13(12)25)15-9-32-21(29-15)20(30)28-11-2-4-16(14(26)8-11)31-17-5-6-27-19(24)18(17)23/h1-9H,(H,28,30) |
Clé InChI |
GHPITRYTCJACRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC(=N2)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)Cl)Cl)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


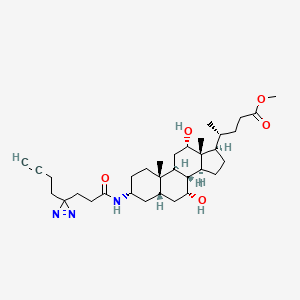

![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
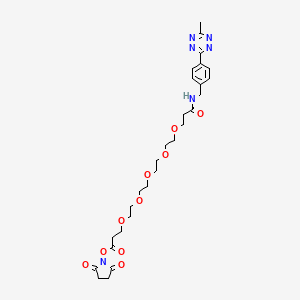
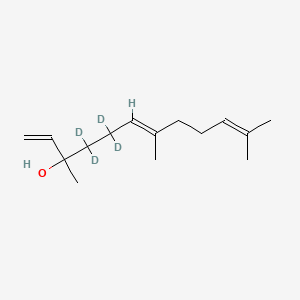
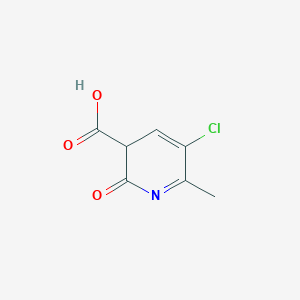
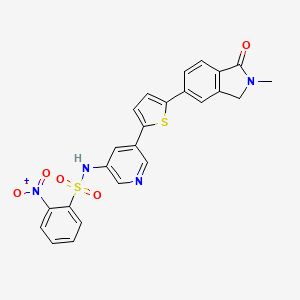
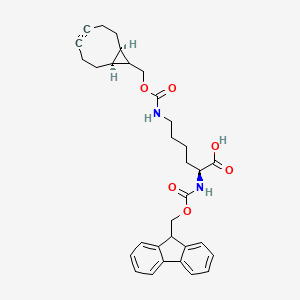
![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
